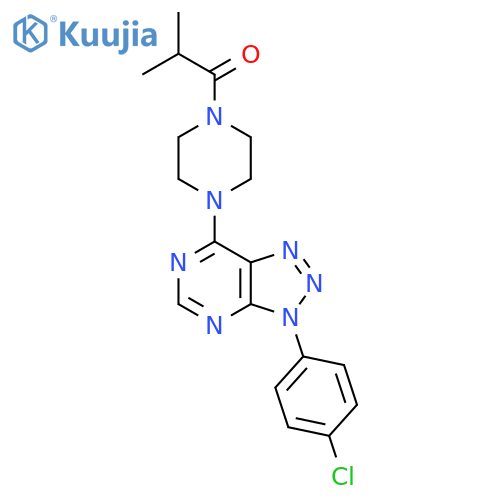

Cas no 923514-64-1 (1-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-methylpropan-1-one)

1-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-methylpropan-1-one 化学的及び物理的性質

名前と識別子

-

- F2865-0624

- 1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one

- 1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one

- 923514-64-1

- 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

- AKOS024472946

- 1-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-methylpropan-1-one

-

- インチ: 1S/C18H20ClN7O/c1-12(2)18(27)25-9-7-24(8-10-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-13(19)4-6-14/h3-6,11-12H,7-10H2,1-2H3

- InChIKey: JSLFNRDAPJXMLH-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)N1C2=C(C(=NC=N2)N2CCN(C(C(C)C)=O)CC2)N=N1

計算された属性

- せいみつぶんしりょう: 385.1417860g/mol

- どういたいしつりょう: 385.1417860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 80Ų

1-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-methylpropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2865-0624-5mg |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2865-0624-40mg |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 40mg |

$210.0 | 2023-05-16 | |

| Life Chemicals | F2865-0624-50mg |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 50mg |

$240.0 | 2023-05-16 | |

| Life Chemicals | F2865-0624-2μmol |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 2μl |

$85.5 | 2023-05-16 | |

| Life Chemicals | F2865-0624-2mg |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2865-0624-20mg |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2865-0624-75mg |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2865-0624-4mg |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2865-0624-15mg |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 15mg |

$133.5 | 2023-05-16 | |

| Life Chemicals | F2865-0624-30mg |

1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one |

923514-64-1 | 90%+ | 30mg |

$178.5 | 2023-05-16 |

1-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-methylpropan-1-one 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

9. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

1-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-methylpropan-1-oneに関する追加情報

Chemical Compound CAS No. 923514-64-1: 1-{4-[3-(4-Chlorophenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Yl]Piperazin-1-Yl}-2-Methylpropan-1-One

The compound with CAS number 923514-64-1, known as 1-{4-[3-(4-Chlorophenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Yl]Piperazin-1-Yl}-2-Methylpropan-1-One, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule incorporates a triazolo[4,5-d]pyrimidine core, which is a heterocyclic structure known for its versatility in drug design. The presence of a piperazine ring further enhances its pharmacokinetic properties, making it a valuable candidate for various therapeutic applications.

Recent studies have highlighted the importance of triazolo[4,5-d]pyrimidine derivatives in the development of kinase inhibitors. These structures are particularly effective in targeting key enzymes involved in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway. The chlorophenyl substituent in this compound adds an additional layer of functionality by introducing electronic effects that can modulate the molecule's binding affinity to its target proteins. This makes the compound a strong candidate for anti-cancer drug development.

The piperazine moiety in the molecule plays a crucial role in improving its solubility and bioavailability. Piperazine rings are commonly used in drug design due to their ability to form hydrogen bonds and interact with biological targets effectively. The integration of this moiety with the triazolo[4,5-d]pyrimidine core creates a synergistic effect that enhances the compound's overall potency and selectivity.

Furthermore, the 2-methylpropanone group contributes to the molecule's stability and lipophilicity, which are essential properties for drugs targeting intracellular pathways. This group also facilitates the molecule's absorption across biological membranes, ensuring efficient delivery to the site of action.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the molecule exhibits strong binding affinities towards several oncogenic kinases, such as Aurora kinases and CDKs (Cyclin-Dependent Kinases). Such findings underscore its potential as a novel therapeutic agent in oncology.

In addition to its pharmacological applications, this compound has also been explored for its potential in other therapeutic areas. For instance, its ability to modulate protein-protein interactions has led to investigations into its use as an anti-inflammatory agent. The chlorophenyl substituent has been shown to influence these interactions by introducing steric and electronic effects that can be fine-tuned during drug design.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the triazolo[4,5-d]pyrimidine ring through cyclization reactions and subsequent functionalization to introduce the piperazine and methylpropanone groups. The optimization of these steps has been critical in achieving high yields and ensuring the purity of the final product.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility—a property that is crucial for its biological activity.

In conclusion, CAS No. 923514-64-1 represents a cutting-edge advancement in medicinal chemistry with broad implications for drug discovery. Its unique structural features and promising biological activities make it a compelling candidate for further research and development across various therapeutic domains.

923514-64-1 (1-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-methylpropan-1-one) 関連製品

- 1466-82-6(Acetylsalicylic anhydride)

- 5617-84-5(2-Cyclopropyl-2-hydroxyacetic acid)

- 24176-70-3(4-(Methanesulfonylmethyl)aniline)

- 2302221-11-8(2-(1,2-Oxazol-4-yl)ethane-1-thiol)

- 1850305-79-1(2-(Boc-Amino)ethylboronic acid pinacol ester)

- 2034492-73-2(N-[2-(5-acetylthiophen-2-yl)ethyl]cyclobutanecarboxamide)

- 1804484-84-1(3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine)

- 1098588-16-9(Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate)

- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)

- 2309215-86-7(6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione)